molecular formula C9H10BrNO2 B8787447 Ethyl 3-bromo-6-methylpicolinate

Ethyl 3-bromo-6-methylpicolinate

Cat. No.: B8787447
M. Wt: 244.08 g/mol
InChI Key: HGSXHUHIPVYVMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-bromo-6-methylpicolinate is a substituted picolinic acid derivative with a bromine atom at position 3, a methyl group at position 6, and an ethyl ester functional group at position 2 of the pyridine ring. Structurally, it belongs to the class of halogenated picolinates, which are critical intermediates in pharmaceutical and agrochemical synthesis. The ethyl variant is presumed to share similar reactivity patterns, with the ester group (ethyl vs. methyl) influencing lipophilicity and metabolic stability.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

ethyl 3-bromo-6-methylpyridine-2-carboxylate

InChI

InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-7(10)5-4-6(2)11-8/h4-5H,3H2,1-2H3

InChI Key

HGSXHUHIPVYVMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)C)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Ethyl 3-bromo-6-methylpicolinate with key analogs, highlighting substituents, molecular weights, and ester groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Ester Group
This compound Not reported C₉H₁₀BrNO₂ ~244.09 Br (3), CH₃ (6) Ethyl
Ethyl 3-chloro-6-(trifluoromethyl)picolinate 1214332-53-2 C₉H₇ClF₃NO₂ 265.61 Cl (3), CF₃ (6) Ethyl
Methyl 3-bromo-6-(trifluoromethyl)picolinate 1211538-62-3 C₈H₅BrF₃NO₂ 284.03 Br (3), CF₃ (6) Methyl
Methyl 6-bromo-3-fluoropicolinate 1214332-47-4 C₇H₅BrFNO₂ 248.02 Br (6), F (3) Methyl

Key Differences and Implications

Substituent Effects :

  • Halogen Type : Bromine (Br) at position 3 in the target compound vs. chlorine (Cl) in Ethyl 3-chloro-6-(trifluoromethyl)picolinate . Bromine’s larger atomic radius and lower electronegativity enhance its leaving-group ability, making the ethyl bromo derivative more reactive in nucleophilic substitution reactions.
  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in Ethyl 3-chloro-6-(trifluoromethyl)picolinate introduces strong electron-withdrawing effects, increasing electrophilicity at the pyridine ring compared to the methyl group in the target compound .

For example, Methyl 3-bromo-6-(trifluoromethyl)picolinate (methyl ester) has a molecular weight of 284.03 g/mol, while the ethyl analog (if synthesized) would have a higher molecular weight and altered solubility .

Synthetic Accessibility: The synthesis of Mthis compound was first reported in 2019, emphasizing novel routes for brominated picolinates .

Predicted Physicochemical Properties

For Mthis compound, collision cross-section (CCS) values for adducts like [M+H]+ (138.2 Ų) and [M+Na]+ (142.1 Ų) have been computationally predicted . The ethyl analog is expected to exhibit higher CCS values due to the larger ester group, affecting its chromatographic retention and mass spectrometric behavior.

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